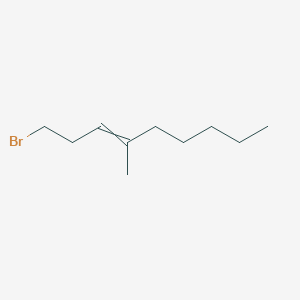

1-Bromo-4-methyl-3-nonene

Description

1-Bromo-4-methyl-3-nonene (C₁₀H₁₉Br) is an aliphatic bromoalkene characterized by a nine-carbon chain with a bromine atom at position 1, a methyl group at position 4, and a double bond between carbons 3 and 4. This compound is primarily utilized in organic synthesis as an alkylating agent or intermediate for constructing complex molecules, such as pharmaceuticals, agrochemicals, or polymers. Its reactivity stems from the electron-deficient nature of the bromine-substituted carbon and the electron-rich double bond, enabling participation in elimination, addition, and cross-coupling reactions.

Brominated alkenes like this compound are distinct from aromatic bromides (e.g., 1-(4-Amino-3-bromo-phenyl)-ethanone), which are often employed in medicinal chemistry for drug candidate synthesis due to their stable aromatic frameworks .

Properties

Molecular Formula |

C10H19Br |

|---|---|

Molecular Weight |

219.16 g/mol |

IUPAC Name |

1-bromo-4-methylnon-3-ene |

InChI |

InChI=1S/C10H19Br/c1-3-4-5-7-10(2)8-6-9-11/h8H,3-7,9H2,1-2H3 |

InChI Key |

QTXCJBNUPDKGBL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=CCCBr)C |

Origin of Product |

United States |

Comparison with Similar Compounds

1-Bromo-3-nonene (C₉H₁₇Br)

- Structural Difference : Lacks the methyl group at position 4.

- Reactivity : The absence of the methyl substituent reduces steric hindrance, enhancing its susceptibility to nucleophilic attack at the brominated carbon.

- Physical Properties: Lower boiling point (≈180–185°C vs. 195–200°C for 1-Bromo-4-methyl-3-nonene) due to reduced molecular weight and branching.

- Applications : Less frequently used in stereoselective syntheses compared to its methylated counterpart.

4-Methyl-3-nonene (C₁₀H₂₀)

- Structural Difference: No bromine atom.

- Reactivity : The double bond undergoes electrophilic additions (e.g., hydrogenation, halogenation) but lacks the bromine’s leaving-group capability for substitution reactions.

- Thermal Stability : More prone to polymerization under heat due to the absence of bromine’s electron-withdrawing effects.

1-Chloro-4-methyl-3-nonene (C₁₀H₁₉Cl)

- Halogen Effect : Chlorine’s lower electronegativity and weaker C–Cl bond (vs. C–Br) result in slower nucleophilic substitution rates.

- Boiling Point : Lower than the bromo analog (≈185–190°C) due to reduced molecular mass and weaker intermolecular forces.

- Cost-Efficiency : Chlorinated derivatives are often cheaper but less reactive in Suzuki-Miyaura couplings.

Positional Isomer: 1-Bromo-4-methyl-2-nonene (C₁₀H₁₉Br)

- Double Bond Position : The double bond between C2 and C3 alters electron density distribution.

- Reactivity : Increased stability of the allylic bromine due to hyperconjugation, favoring elimination over substitution.

- Synthetic Utility : Less commonly used in Grignard reactions due to competing elimination pathways.

Aromatic Bromides: 1-(4-Amino-3-bromo-phenyl)-ethanone (C₈H₈BrNO)

- Structural Contrast : Aromatic bromine vs. aliphatic bromine.

- Applications : Predominantly used in drug synthesis (e.g., kinase inhibitors) due to the aromatic ring’s stability and functional group versatility .

- Reactivity : Undergo electrophilic aromatic substitution rather than aliphatic substitution/addition.

Data Table: Key Properties and Reactivity

| Compound | Boiling Point (°C) | Melting Point (°C) | Solubility (Polar Solvents) | Reactivity in SN2 Reactions |

|---|---|---|---|---|

| This compound | 195–200 | < -20 | Moderate (CH₂Cl₂, THF) | High |

| 1-Bromo-3-nonene | 180–185 | < -30 | High (Et₂O, THF) | Very High |

| 1-Chloro-4-methyl-3-nonene | 185–190 | < -25 | Moderate (CHCl₃) | Moderate |

| 1-(4-Amino-3-bromo-phenyl)-ethanone | 280–285 (decomp.) | 150–155 | Low (DMF, DMSO) | Low (aromatic substitution) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.